6-Bromo-3-methylindolin-2-one
Übersicht
Beschreibung
Synthesis Analysis
6-Bromo-3-methylindolin-2-one can be synthesized through various methods. One approach involves the Knorr synthesis, utilizing a condensation reaction between β-keto esters and bromoaniline, followed by cyclization into the indolinone structure. This method emphasizes the importance of optimizing conditions to avoid alternative reactions and achieve high yields (Wlodarczyk et al., 2011). Another approach involves the Cu-catalyzed domino reaction process of 2-bromobenzamides and terminal alkynes, leading to substituted 3-methyleneisoindolin-1-ones, showcasing the versatility of starting materials and the potential for varied substitution patterns (Li et al., 2009).
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-methylindolin-2-one is characterized by its indolinone core, substituted with a bromine atom and a methyl group at specific positions. This structure contributes to its unique chemical reactivity and properties. X-ray crystallography and spectroscopic methods, including NMR, are pivotal in elucidating the precise molecular geometry and confirming the structure of synthesized compounds (Ouerghi et al., 2021).
Wissenschaftliche Forschungsanwendungen
Application
“6-Bromo-3-methylindolin-2-one” is used as an intermediate in the synthesis of various organic compounds . It has been utilized in the total syntheses of (±)-Flutramine A and (±)-Flustramine C .
Method of Application
The compound is used in reactions with different reagents. For example, it reacts with allyltributyltin or tributyl(3-methyl-2-butenyl)tin in the presence of cesium carbonate to yield different indolin-2-one derivatives . The reaction is carried out in dichloromethane and the progress of the reaction is monitored using thin-layer chromatography .
Results
The reactions yield the corresponding indolin-2-one derivatives in good yields (75-81%) . The products are purified by silica gel column chromatography .
Medicinal Chemistry
Application
“6-Bromo-3-methylindolin-2-one” has been used in the design, synthesis, and bioevaluation of novel oxoindolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole . These compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor which is currently used clinically to treat Alzheimer’s disease .
Method of Application
The compound was used to synthesize a series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole . The synthesis involved reactions with different reagents and the progress of the reaction was monitored using various analytical techniques .
Results
Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100 μM . In addition, some compounds exhibited strong cytotoxicity against three human cancer cell lines .
Synthetic Chemistry
Application
“6-Bromo-3-methylindolin-2-one” has been used in the synthesis of various indolin-2-one derivatives . These derivatives have been utilized in the total syntheses of (±)-Flutramine A and (±)-Flustramine C .
Method of Application
The compound reacts with different reagents such as allyltributyltin, tributyl(3-methyl-2-butenyl)tin, and methallyltrimethylsilane in the presence of cesium carbonate . The reactions are carried out in dichloromethane and the progress of the reaction is monitored using thin-layer chromatography .
Results
The reactions yield the corresponding indolin-2-one derivatives in good yields (75-81%) . The products are purified by silica gel column chromatography .
Eigenschaften
IUPAC Name |
6-bromo-3-methyl-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTRLWBSKIYPKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=C(C=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299660 | |
Record name | 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methylindolin-2-one | |
CAS RN |
90725-50-1 | |
Record name | 90725-50-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.